1-Deoxynojirimycin-1-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

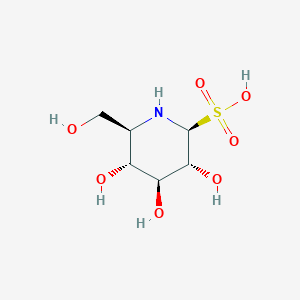

L'acide 1-désoxynojirimycine-1-sulfonique est un dérivé de la 1-désoxynojirimycine, un iminosucre connu pour ses puissantes activités biologiques. Ce composé est caractérisé par la présence d'un groupe acide sulfonique, qui améliore sa solubilité et sa réactivité. Il est principalement reconnu pour son rôle d'inhibiteur de l'α-glucosidase, ce qui en fait un composé précieux dans le traitement du diabète et d'autres troubles métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 1-désoxynojirimycine-1-sulfonique implique généralement l'hydrogénolyse de dérivés nojirimycine protégés suivie d'une sulfonation. Par exemple, l'hydrogénolyse du 2,3,4,6-tétra-O-benzyl-D-glucopyranose donne la 1-désoxynojirimycine, qui est ensuite traitée avec du dioxyde de soufre aqueux pour produire l'acide 1-désoxynojirimycine-1-sulfonique .

Méthodes de production industrielle : La production industrielle de l'acide 1-désoxynojirimycine-1-sulfonique peut être obtenue par fermentation microbienne. Les espèces de Bacillus et de Streptomyces sont couramment utilisées pour la production de 1-désoxynojirimycine, qui peut ensuite être modifiée chimiquement pour introduire le groupe acide sulfonique .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 1-désoxynojirimycine-1-sulfonique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent modifier le groupe acide sulfonique pour produire différents groupes fonctionnels.

Substitution : Le groupe acide sulfonique peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.

Produits principaux :

Applications de la recherche scientifique

L'acide 1-désoxynojirimycine-1-sulfonique a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules complexes et comme réactif en synthèse organique.

Biologie : Le composé est étudié pour son rôle dans l'inhibition des glycosidases, qui sont des enzymes impliquées dans le métabolisme des glucides.

Médecine : Il est exploré pour son potentiel dans le traitement du diabète, de l'obésité et des infections virales en raison de son activité inhibitrice de l'α-glucosidase.

Industrie : Le composé est utilisé dans la production de produits pharmaceutiques et comme outil biochimique en recherche.

Mécanisme d'action

L'acide 1-désoxynojirimycine-1-sulfonique exerce ses effets principalement par l'inhibition de l'α-glucosidase, une enzyme qui décompose les glucides en glucose. En se liant au site actif de l'α-glucosidase, le composé empêche l'enzyme d'interagir avec son substrat, réduisant ainsi le taux de digestion des glucides et d'absorption du glucose. Ce mécanisme est bénéfique pour gérer les niveaux de glycémie postprandiale chez les patients diabétiques .

Composés similaires :

1-Désoxynojirimycine : Le composé parent, connu pour son activité inhibitrice des glycosidases.

1-Désoxymannojirimycine : Un autre iminosucre avec des activités biologiques similaires.

Voglibose et acarbose : Inhibiteurs commerciaux de l'α-glucosidase utilisés dans le traitement du diabète.

Unicité : L'acide 1-désoxynojirimycine-1-sulfonique est unique en raison de la présence du groupe acide sulfonique, qui améliore sa solubilité et sa réactivité par rapport à son composé parent. Cette modification améliore également potentiellement sa biodisponibilité et son efficacité thérapeutique .

Applications De Recherche Scientifique

1-Deoxynojirimycin-1-sulfonic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its role in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism.

Medicine: It is explored for its potential in treating diabetes, obesity, and viral infections due to its α-glucosidase inhibitory activity.

Industry: The compound is used in the production of pharmaceuticals and as a biochemical tool in research.

Mécanisme D'action

1-Deoxynojirimycin-1-sulfonic acid exerts its effects primarily through the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. By binding to the active site of α-glucosidase, the compound prevents the enzyme from interacting with its substrate, thereby reducing the rate of carbohydrate digestion and glucose absorption. This mechanism is beneficial in managing postprandial blood glucose levels in diabetic patients .

Comparaison Avec Des Composés Similaires

1-Deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.

1-Deoxymannojirimycin: Another iminosugar with similar biological activities.

Voglibose and Acarbose: Commercial α-glucosidase inhibitors used in diabetes treatment.

Uniqueness: 1-Deoxynojirimycin-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity compared to its parent compound. This modification also potentially improves its bioavailability and therapeutic efficacy .

Propriétés

Formule moléculaire |

C6H13NO7S |

|---|---|

Poids moléculaire |

243.24 g/mol |

Nom IUPAC |

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1 |

Clé InChI |

PLICPKOWHZITQE-DVKNGEFBSA-N |

SMILES |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)S(=O)(=O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1639695.png)

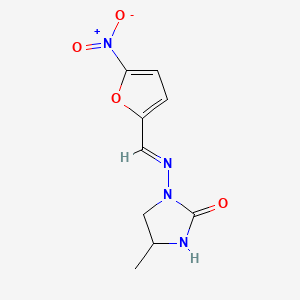

![(Z)-7-[(2E,5S)-5-Hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1639702.png)

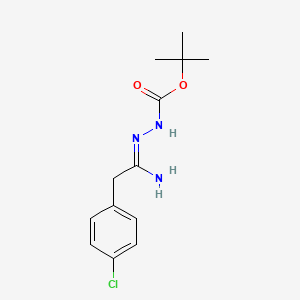

![Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate](/img/structure/B1639705.png)

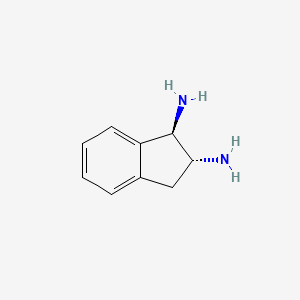

![4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine](/img/structure/B1639725.png)